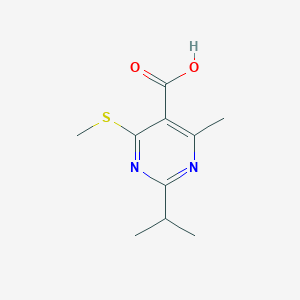![molecular formula C19H21N5O2S B2618436 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 872861-88-6](/img/structure/B2618436.png)
2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a potential CDK2 inhibitor, which is an appealing target for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of the dichloro-C6-thiomethyl substituted starting derivative with an excess of 4-chloroaniline in absolute ethanol under reflux . The thiomethyl group was then oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many small molecules designed for CDK2 inhibition . The compound also contains a sulfanyl group and a morpholin-4-ylethanone group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the dichloro-C6-thiomethyl substituted starting derivative with 4-chloroaniline, followed by oxidation of the thiomethyl group . The sulfone group of the resulting derivative was then displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .Aplicaciones Científicas De Investigación
- CDK2 Inhibition : Researchers have investigated this compound as a novel CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer therapy. The synthesized derivatives showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). Some compounds exhibited superior activity compared to the standard drug sorafenib .
- Anti-Proliferative Effects : The compound inhibited cell growth in MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also demonstrated moderate activity against HepG-2 cells (IC50: 48–90 nM). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .
- Enzymatic Inhibition : Several derivatives effectively inhibited CDK2/cyclin A2, with IC50 values comparable to or better than sorafenib. Compound 14, in particular, displayed dual activity against cancer cells and CDK2 .
- Pyrazolo[3,4-d]pyrimidine Scaffold : The compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry. Researchers explore its diverse derivatives for potential drug development .
- Structure-Activity Relationship (SAR) : Scientists have studied the SAR of various analogs to optimize their anticancer properties. Understanding how specific modifications affect activity guides further design and synthesis .
- Alteration of Cell Cycle Progression : Compound 14 induced significant changes in cell cycle progression, contributing to its antiproliferative effects. This alteration may disrupt cancer cell division and promote apoptosis .
- Exploring Thioglycosides : The study also investigated thioglycoside derivatives (compounds 14 and 15). These compounds showed promising cytotoxicity and CDK2 inhibition, warranting further exploration .
Cancer Treatment
Cell Proliferation and Apoptosis
Heterocyclic Chemistry
Anticancer Drug Design
Cell Cycle Modulation
Thioglycoside Derivatives
Mecanismo De Acción
Direcciones Futuras
The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further investigation . Future research could focus on optimizing the compound’s synthesis, exploring its mechanism of action in more detail, and evaluating its safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-4-16(14(2)9-13)24-18-15(10-22-24)19(21-12-20-18)27-11-17(25)23-5-7-26-8-6-23/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSBSKPYCEVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

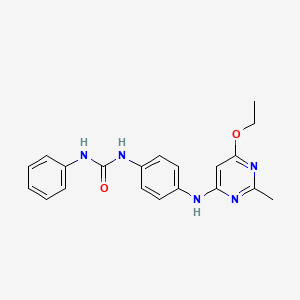
![2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2618358.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2618359.png)
![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)
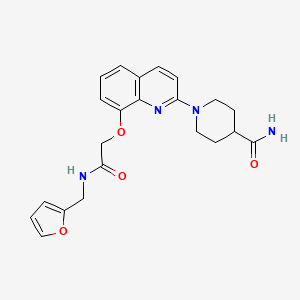

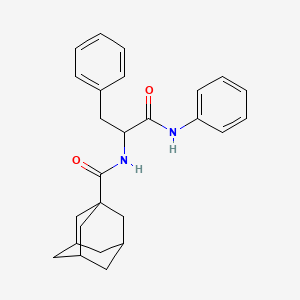

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)
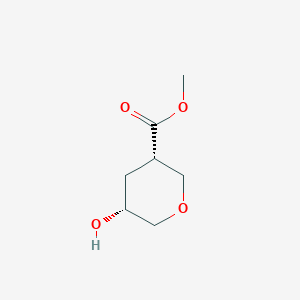
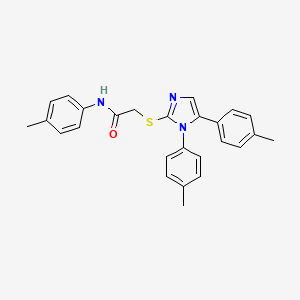
![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2618373.png)
